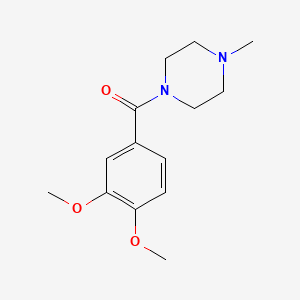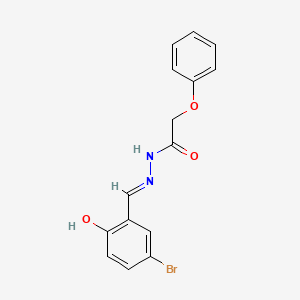
N'-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoroacetohydrazide moiety linked to a phenoxyacetyl group, which is further substituted with a tert-butyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-(tert-butyl)phenoxyacetic acid: This can be achieved by reacting 4-(tert-butyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-(tert-butyl)phenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Synthesis of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide: The acyl chloride is reacted with 2,2,2-trifluoroacetohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and trifluoroacetohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The trifluoroacetohydrazide moiety can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-butyl)phenoxyacetic acid
- 4-(tert-butyl)phenoxyacetyl chloride
- 2,2,2-trifluoroacetohydrazide
Uniqueness
N’-(2-(4-(tert-butyl)phenoxy)acetyl)-2,2,2-trifluoroacetohydrazide is unique due to its combination of a trifluoroacetohydrazide moiety with a phenoxyacetyl group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17F3N2O3 |
|---|---|
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
N'-[2-(4-tert-butylphenoxy)acetyl]-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)9-4-6-10(7-5-9)22-8-11(20)18-19-12(21)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
Clave InChI |
RFJNGWFOKURBLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686850.png)
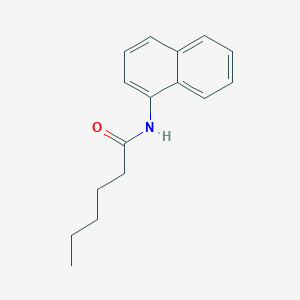
![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)
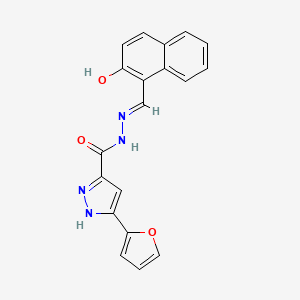
![2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11686868.png)
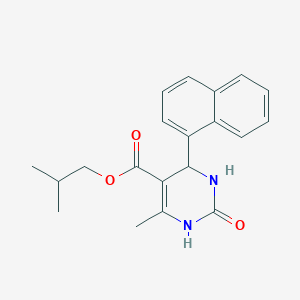
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11686881.png)
![ethyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11686882.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686887.png)
![N-[(E)-[(Pyridin-4-YL)methylidene]amino]guanidine](/img/structure/B11686894.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686900.png)
